Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-6-iodoquinoxaline

Regioselective synthesis Electrophilic substitution Quinoxaline functionalization

2-Chloro-6-iodoquinoxaline (CAS 90703-59-6) is a heteroaryl dihalide belonging to the quinoxaline family, possessing a chlorine atom at the 2-position and an iodine atom at the 6-position on the bicyclic aromatic scaffold. This compound was first disclosed in a foundational 1984 Chemistry Letters paper by Sakata and Makino, which established a facile, regioselective electrophilic substitution route to the target compound directly from 2(1H)-quinoxalinone.

Molecular Formula C8H4ClIN2
Molecular Weight 290.49 g/mol
CAS No. 90703-59-6
Cat. No. B3058641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-iodoquinoxaline
CAS90703-59-6
Molecular FormulaC8H4ClIN2
Molecular Weight290.49 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C=C1I)Cl
InChIInChI=1S/C8H4ClIN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H
InChIKeyRUPGAPUQIAKHRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-iodoquinoxaline (CAS 90703-59-6): A Bifunctional Halogenated Quinoxaline Building Block for Regioselective Synthesis


2-Chloro-6-iodoquinoxaline (CAS 90703-59-6) is a heteroaryl dihalide belonging to the quinoxaline family, possessing a chlorine atom at the 2-position and an iodine atom at the 6-position on the bicyclic aromatic scaffold . This compound was first disclosed in a foundational 1984 Chemistry Letters paper by Sakata and Makino, which established a facile, regioselective electrophilic substitution route to the target compound directly from 2(1H)-quinoxalinone . The presence of two electronically and sterically distinct halogen substituents makes this compound a strategically important intermediate for sequential, orthogonal functionalization in medicinal chemistry and materials science campaigns.

Why 2-Chloro-6-iodoquinoxaline Cannot Be Replaced by 2,6-Dichloroquinoxaline or Other Single-Halogen Quinoxaline Analogs


The procurement value of 2-chloro-6-iodoquinoxaline lies in the differential reactivity of its C–I versus C–Cl bonds. In palladium-catalyzed cross-coupling reactions, aryl iodides undergo oxidative addition approximately 100–1000 times faster than aryl chlorides under identical conditions . This kinetic gap permits clean, stepwise functionalization: the iodine at C6 can be selectively substituted in a first coupling event while the chlorine at C2 remains intact, enabling the introduction of two distinct aryl, alkenyl, or alkynyl groups in a programmed sequence . In contrast, 2,6-dichloroquinoxaline requires subtle electronic differentiation to achieve site-selectivity, often resulting in mixtures of mono- and bis-coupled products or necessitating protecting-group strategies . The 2-chloro-6-iodo substitution pattern thus eliminates the regiochemical ambiguity that complicates synthetic planning when both leaving groups are identical.

Quantitative Differentiation Evidence for 2-Chloro-6-iodoquinoxaline Against Closest Analogs


Regioselective Synthesis: Exclusive 6-Position Electrophilic Substitution vs. Mixed Isomer Formation in Non-Directed Routes

The Sakata–Makino protocol achieves exclusive electrophilic substitution at the 6-position of 2(1H)-quinoxalinone when treated with chloride or iodide ions in 95% sulfuric acid, yielding 2-chloro-6-iodoquinoxaline as a single regioisomer . This contrasts with non-directed halogenation methods on quinoxaline that typically produce mixtures of 5-, 6-, 7-, and 8-substituted isomers, requiring chromatographic separation and reducing effective yield. The reported isolated yield for the chlorination step using POCl₃ in DMF is 78%, and the subsequent directed iodination with N-iodosuccinimide proceeds with 65% yield, providing overall synthetic accessibility superior to combinatorial halogenation approaches that yield only statistical ratios of the desired 2,6-disubstituted product .

Regioselective synthesis Electrophilic substitution Quinoxaline functionalization

Sequential Cross-Coupling Selectivity: Iodo- vs. Chloro-Substituent Reactivity Enables Programmed Bis-Arylation

Aryl iodides undergo oxidative addition to Pd(0) catalysts with rate constants (k_rel) approximately 10²–10³ times greater than corresponding aryl chlorides due to the weaker C–I bond (bond dissociation energy ~57 kcal/mol vs. ~84 kcal/mol for C–Cl) . In the model heteroaryl system 4-chloro-6-iodoquinoline, which is structurally analogous to the target quinoxaline, selective stepwise Suzuki–Miyaura coupling was demonstrated: the iodine atom was substituted in the first step using Pd(PPh₃)₄/K₃PO₄/dioxane at reflux, and the chlorine atom was subsequently replaced in a second coupling under modified conditions, achieving overall isolated yields of 75–89% for the bis-arylated products without intermediate purification . By contrast, 2,6-dichloroquinoxaline requires electronic bias to distinguish the two chlorine atoms, typically giving lower selectivity and requiring chromatographic separation of mono- vs. bis-coupled products .

Palladium-catalyzed cross-coupling Sequential functionalization Orthogonal reactivity

Physicochemical Property Differentiation: LogP, pKa, and Density vs. 2,6-Dichloroquinoxaline

The replacement of one chlorine atom in 2,6-dichloroquinoxaline with iodine alters key physicochemical parameters relevant to drug design and formulation. The target compound 2-chloro-6-iodoquinoxaline exhibits a predicted LogP of 2.89 , markedly higher than the predicted LogP of approximately 2.10 for 2,6-dichloroquinoxaline . This 0.79 log-unit increase reflects the greater lipophilicity of the iodo substituent and predicts enhanced membrane permeability. Conversely, the predicted pKa of -2.28 for the target compound indicates slightly weaker basicity compared to 2,6-dichloroquinoxaline (predicted pKa ~ -1.80), attributable to the reduced electron-withdrawing inductive effect of iodine relative to chlorine at the 6-position, which modulates the electron density at the quinoxaline nitrogen atoms and thus influences hydrogen-bonding capacity in biological targets.

Drug-likeness Lipophilicity Predicted ADME properties

Storage Stability Requirements: Inert Atmosphere and Cold Storage Differentiate Handling Protocols vs. Non-Iodinated Analogs

Per vendor technical datasheets, 2-chloro-6-iodoquinoxaline requires storage under inert gas (nitrogen or argon) at 2–8 °C , reflecting the sensitivity of the aryl iodide moiety to photolytic or thermal homolysis of the C–I bond. This storage requirement is more stringent than that of 2,6-dichloroquinoxaline, which is typically stored at ambient temperature in a dry environment without inert atmosphere . The procurement implication is that facilities must have appropriate cold-storage and inert-gas handling capabilities, and shelf-life monitoring is advisable when ordering in bulk quantities.

Compound stability Storage conditions Procurement specifications

Molecular Weight as a Differentiator for Heavy-Atom Derivatization and Crystallography

The iodine substituent at C6 contributes a distinctive heavy-atom signal beneficial for X-ray crystallographic phasing (single-wavelength anomalous dispersion, SAD) and mass spectrometric tracking. 2-Chloro-6-iodoquinoxaline has an exact monoisotopic mass of 289.911 Da , with the characteristic iodine isotopic pattern (100% M and 98% M+2) providing unambiguous identification by LC–MS. In comparison, 2,6-dichloroquinoxaline has a monoisotopic mass of 198.00 Da and the chlorine isotopic signature (100:64 ratio) is less distinctive among common organic compounds. This mass difference of ~92 Da also facilitates tracking of synthetic intermediates derived from the target compound in complex reaction mixtures.

Heavy atom effect X-ray crystallography Mass spectrometry

Application Scenarios Where 2-Chloro-6-iodoquinoxaline Demonstrates Measurable Advantage Over Analogs


Sequential Dual-Arylation for Focused Kinase Inhibitor Libraries

Medicinal chemists constructing quinoxaline-based kinase inhibitor libraries can exploit the orthogonal reactivity of the C6–I and C2–Cl bonds to install two different aryl/heteroaryl groups in a programmed, one-pot sequential Suzuki–Miyaura coupling sequence. This eliminates the need for protecting group manipulation or chromatographic separation of regioisomers required when using 2,6-dichloroquinoxaline . The strategy enables rapid SAR exploration with fewer synthetic steps and higher overall yield.

Regiochemically Pure Intermediate for Agrochemical Lead Optimization

The exclusive 6-position functionalization achieved via the Sakata–Makino electrophilic substitution protocol ensures that agrochemical discovery teams receive a single, well-characterized regioisomer . This is critical when quinoxaline derivatives are being evaluated as herbicides or fungicides, where positional isomerism can drastically alter biological activity. Procurement of 2-chloro-6-iodoquinoxaline avoids the bioassay ambiguity and re-purification costs associated with isomeric mixtures.

Heavy-Atom Derivatization for X-Ray Crystallographic Phasing of Drug-Target Complexes

The covalently attached iodine atom at C6 serves as an intrinsic anomalous scatterer for SAD phasing in protein–ligand co-crystal structure determination . This avoids the need for post-crystallization heavy-atom soaking with KI or CsI, preserving crystal integrity and reducing data collection time. The distinctive iodine mass signature also facilitates unambiguous ligand identification in electron density maps.

Building Block for Halogen-Bond-Driven Fragment Screening

The iodine σ-hole on 2-chloro-6-iodoquinoxaline engages in directional halogen bonding with carbonyl oxygen atoms of the protein backbone, providing an enthalpic binding contribution not achievable with the corresponding chloro or bromo analogs. Fragment-based drug discovery programs can leverage this interaction to improve hit rates against targets with accessible backbone carbonyls in the binding site, as demonstrated by the 0.79 LogP unit advantage over 2,6-dichloroquinoxaline that maintains acceptable aqueous solubility for fragment screening concentrations .

Quote Request

Request a Quote for 2-Chloro-6-iodoquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.